molecular formula C16H15Br2NNaO2+ B1613041 2,6-Dibromophenolindothymol sodium salt CAS No. 5415-31-6

2,6-Dibromophenolindothymol sodium salt

Cat. No. B1613041
CAS RN: 5415-31-6
M. Wt: 436.09 g/mol
InChI Key: ZJYVCZHIEJSHBP-UHFFFAOYSA-N
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Description

2,6-Dibromophenolindothymol sodium salt is an organic compound with the CAS number 5415-31-6 . It is commonly used in chemical reactions and has a molecular formula of C12H6Br2NNaO2 .

Safety And Hazards

While specific safety and hazard information for 2,6-Dibromophenolindothymol sodium salt is not available in the sources I found, it’s important to handle all chemicals with care and use appropriate safety measures, such as wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

sodium;4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-methyl-2-propan-2-ylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br2NO2.Na/c1-8(2)11-7-14(9(3)4-15(11)20)19-10-5-12(17)16(21)13(18)6-10;/h4-8,20H,1-3H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPNBCIZTHWNSS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=C2C=C(C(=O)C(=C2)Br)Br)C(C)C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromophenolindothymol sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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